molecular formula C19H19NO3 B3999414 2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione

2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione

Cat. No.: B3999414
M. Wt: 309.4 g/mol
InChI Key: OPKSIEFNUDOOCW-UHFFFAOYSA-N
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Description

2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-diones, which are also known as phthalimides. These compounds are characterized by their isoindoline nucleus and carbonyl groups at positions 1 and 3. Isoindole-1,3-dione derivatives are significant in various fields, including pharmaceuticals, due to their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Isoindole-1,3-dione derivatives are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with receptor proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione
  • 2-[[4-(3-Methylbutoxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione

Uniqueness

2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[4-(3-methylbutoxy)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13(2)11-12-23-15-9-7-14(8-10-15)20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKSIEFNUDOOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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